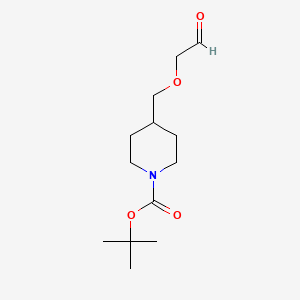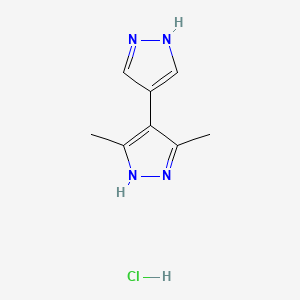
(4-Fluorobiphenyl-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro[1,1’-biphenyl]-3-methanamine is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a fluorine atom at the 4-position and a methanamine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro[1,1’-biphenyl]-3-methanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method provides good yields and is practical for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro[1,1’-biphenyl]-3-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom or the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
4-Fluoro[1,1’-biphenyl]-3-methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro[1,1’-biphenyl]-3-methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
4-Fluoro[1,1’-biphenyl]-3-methanamine can be compared with other similar compounds such as:
4-Fluorobiphenyl: Lacks the methanamine group and has different chemical properties and applications.
4-Fluoro-1,1’-biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a methanamine group, leading to different reactivity and uses.
Propiedades
Fórmula molecular |
C13H12FN |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
(2-fluoro-5-phenylphenyl)methanamine |
InChI |
InChI=1S/C13H12FN/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8H,9,15H2 |
Clave InChI |
LNVNLOJKDGKQPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


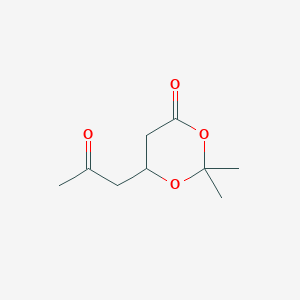
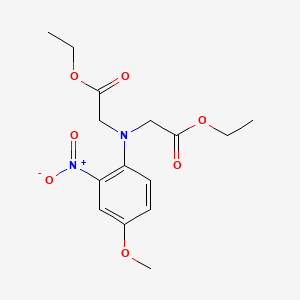


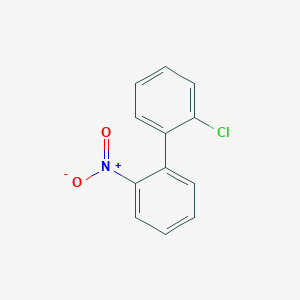
![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)


